Home > Products > Screening Compounds P2777 > Dichlorpromazine
Dichlorpromazine - 3689-36-9

Dichlorpromazine

Catalog Number: EVT-13868515
CAS Number: 3689-36-9
Molecular Formula: C17H18Cl2N2S
Molecular Weight: 353.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dichlorpromazine is a member of the phenothiazine class of antipsychotic medications. It is primarily utilized in the treatment of various mental health disorders, including schizophrenia and bipolar disorder, as well as for managing nausea, vomiting, and preoperative anxiety. The drug acts by modulating neurotransmitter activity in the brain, particularly dopamine, leading to its therapeutic effects. Dichlorpromazine is recognized for its role in psychiatric care and has been a cornerstone in the management of psychotic disorders since its introduction .

Source and Classification

Dichlorpromazine is classified as a first-generation antipsychotic or typical antipsychotic. It is also categorized under the broader class of phenothiazines, which are characterized by their tricyclic structure that includes a thiazine ring linked to two benzene rings. This compound is synthesized from basic organic precursors and has been widely studied for its pharmacological properties and therapeutic applications .

Synthesis Analysis

The synthesis of dichlorpromazine typically involves several steps starting from phenothiazine. The general synthetic pathway includes:

  1. Formation of the Phenothiazine Core: The synthesis begins with the formation of the phenothiazine ring structure through condensation reactions involving aniline derivatives and sulfur.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the phenothiazine molecule is achieved through chlorination reactions, which can be performed using reagents like phosphorus pentachloride or thionyl chloride.
  3. Alkylation: The final step involves alkylation to introduce the appropriate side chains that enhance the pharmacological activity of the compound.

Technical details regarding the specific conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Dichlorpromazine has a complex molecular structure characterized by its tricyclic framework. The molecular formula is C17H19Cl2N2SC_{17}H_{19}Cl_{2}N_{2}S, with a molecular weight of approximately 354.32 g/mol.

Structural Data

  • Molecular Structure: The compound features two chlorine atoms positioned on the benzene rings, contributing to its pharmacological properties.
  • 3D Conformation: The spatial arrangement of atoms allows for interaction with various neurotransmitter receptors in the brain.

The structural representation can be visualized using molecular modeling software to better understand its interactions at a molecular level .

Chemical Reactions Analysis

Dichlorpromazine undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to dopamine receptors (D1 and D2), where it acts as an antagonist, blocking dopamine's action.
  2. Metabolism: In vivo, dichlorpromazine is metabolized primarily in the liver via cytochrome P450 enzymes, leading to several metabolites that may also possess pharmacological activity.
  3. Degradation: Under acidic or basic conditions, dichlorpromazine can degrade, leading to loss of efficacy; thus, stability studies are essential for formulation development .
Mechanism of Action

Dichlorpromazine exerts its effects primarily through antagonism at dopamine receptors in the central nervous system. By blocking these receptors, particularly D2 receptors, it reduces dopaminergic activity associated with psychotic symptoms.

Process Overview

  • Dopamine Receptor Antagonism: Dichlorpromazine binds to dopamine receptors without activating them, thereby diminishing dopaminergic transmission.
  • Additional Receptor Interactions: It also interacts with serotonin receptors (5-HT), histamine receptors (H1), and adrenergic receptors, contributing to its diverse therapeutic effects including antiemetic properties.

This multifaceted mechanism underlies its effectiveness in treating both psychiatric disorders and nausea .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dichlorpromazine typically appears as a white to pale yellow crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: The compound is stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Its solubility can be affected by pH changes, which is critical for formulation strategies.

Relevant data on these properties assist in understanding how dichlorpromazine behaves in different environments and formulations .

Applications

Dichlorpromazine has significant applications in clinical settings:

  • Psychiatric Treatment: It is primarily used for managing schizophrenia and acute psychotic episodes.
  • Antiemetic Use: Effective in treating nausea and vomiting associated with chemotherapy or surgery.
  • Other Uses: It has applications in treating acute intermittent porphyria, tetanus, and severe behavioral issues in children.

The versatility of dichlorpromazine makes it a valuable medication across multiple therapeutic areas .

Historical Development and Impact on Neuropsychopharmacology

Synthesis and Early Pharmacological Discoveries

Chlorpromazine's revolutionary journey began in December 1951 when Paul Charpentier and his team at Rhône-Poulenc Laboratories successfully synthesized the compound (RP-4560) during systematic modifications of phenothiazine derivatives [1] [2]. Initially investigated for its antihistaminic properties, chlorpromazine's unique neurotropic profile was characterized through innovative animal models. Simone Courvoisier developed the first predictive behavioral tests, including the rope-climbing assay in trained rats, which demonstrated chlorpromazine's ability to prolong effort time without abolishing the animals' ability to perform the task [2]. This contrasted sharply with barbiturates that simply induced sedation. Crucially, Leonard Cook at Smith, Kline & French developed the conditioned avoidance response test, which became the gold standard for antipsychotic drug screening. This paradigm revealed chlorpromazine's selective blockade of conditioned responses while preserving unconditioned motor reflexes—a pharmacological signature that distinguished it from mere sedatives [2] [9]. These discoveries established the first reliable preclinical models for identifying compounds with antipsychotic potential before human trials.

Table 1: Key Milestones in Early Chlorpromazine Development

YearMilestoneKey ResearchersSignificance
1950Phenothiazine synthesisPaul CharpentierChemical foundation for chlorpromazine
1951Rope-climbing testSimone CourvoisierFirst behavioral model predicting clinical effects
1952Conditioned avoidance responseLeonard CookCritical assay differentiating antipsychotics from sedatives
1953Dopamine receptor blockade hypothesisArvid CarlssonTheoretical framework for mechanism of action

Paradigm Shift in Psychiatric Treatment Practices

The clinical introduction of chlorpromazine precipitated a seismic shift in psychiatric care. Before its arrival, treatment options for psychotic disorders were limited to dangerous and ineffective approaches including insulin coma therapy, physical restraints, and opioid-scopolamine combinations [3] [4]. The first psychiatric administration occurred on January 19, 1952, when military physicians at Val-de-Grâce hospital treated Jacques Lh., a 24-year-old manic patient, with intravenous chlorpromazine. After 20 days and 855 mg total dosage, the previously agitated patient was ready to "resume normal life" [2]. This unprecedented success was replicated at Sainte-Anne Hospital in Paris under Jean Delay and Pierre Deniker, who documented chlorpromazine's specific antipsychotic effects beyond mere sedation [1] [4]. By 1955, chlorpromazine's global impact was evident: psychiatric wards transformed from chaotic custodial facilities to therapeutic environments, enabling mass deinstitutionalization and new rehabilitation models [1] [5]. The drug's effectiveness varied significantly across schizophrenia subtypes—studies using Karl Leonhard's classification system revealed response rates ranging from >80% in systematic catatonics to <25% in affect-laden paraphrenics [3]. This heterogeneity underscored the biological diversity within schizophrenia diagnoses.

Role in Establishing Psychopharmacology as a Discipline

Chlorpromazine's success catalyzed the emergence of neuropsychopharmacology as a distinct scientific discipline. The drug became the prototype for rational psychotropic drug development, demonstrating that centrally-acting compounds could selectively modify pathological mental states [1] [9]. The profound therapeutic and commercial impact stimulated pharmaceutical investment in psychotropic research, leading to rapid development of antidepressants, anxiolytics, and mood stabilizers throughout the 1950s [2] [9]. Crucially, the Collegium Internationale Neuro-Psychopharmacologicum (CINP) was founded in September 1957 specifically to foster dialogue between clinicians and basic scientists studying these new compounds [9]. The inaugural CINP Congress in Rome (1958) featured chlorpromazine as the central paradigm for understanding drug-psychosis interactions. Furthermore, chlorpromazine became the indispensable chemical tool for neuropharmacological discovery. When combined with newly developed spectrophotofluorimetry, researchers demonstrated its dopamine receptor blockade in 1963, leading to the dopamine hypothesis of schizophrenia [1] [7]. This receptor-focused approach revolutionized neuropharmacology, shifting attention from neurotransmitters to their receptor targets.

Table 2: Chlorpromazine's Receptor Binding Profile Driving Mechanistic Research

Receptor TypeBinding AffinityFunctional ConsequenceResearch Significance
Dopamine D2HighAntagonismEstablished antipsychotic efficacy mechanism
Serotonin 5-HT2ModerateAntagonismExplained effects on anxiety and negative symptoms
Histamine H1HighAntagonismClarified sedative properties
Adrenergic α1HighAntagonismAccounted for cardiovascular side effects

Properties

CAS Number

3689-36-9

Product Name

Dichlorpromazine

IUPAC Name

3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C17H18Cl2N2S

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

BRABGWAAPWTHSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.